molecular formula C20H19N3O3 B1191745 E7046

E7046

カタログ番号 B1191745
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

E7046 is a potent and selective small molecule antagonist of the type 4 prostaglandin E2 (PGE2) receptor EP4. Daily oral administration of this compound was able to both slow down the growth of established subcutaneous tumors and significantly delay the recurrence of tumors after surgical resection.this compound was superior to the COX-2 inhibitor celecoxib against mutant APC-driven neoplastic polyp formation in the intestines of APCMin/+ mice exposed to dextran sodium sulfate.

科学的研究の応用

Immunomodulatory Effects in Cancer Treatment

E7046, a selective antagonist of the E-type prostanoid receptor 4 (EP4) for prostaglandin E2, has been investigated for its role in cancer immunotherapy. A phase I study highlighted its potential in treating advanced cancers, showcasing immunomodulatory effects and a manageable safety profile. This study proposed further development of this compound in combination treatments for advanced malignancies due to its ability to modulate the tumor immune microenvironment (Hong et al., 2020).

Synergistic Effects with Other Treatments

This compound has shown promise when used in combination with other treatments. For instance, its combination with Treg-reducing IL-2-Diphtheria toxin fusion protein (E7777) demonstrated enhanced anti-tumor immune responses in preclinical models. This combination disrupted myeloid and Treg immunosuppressive networks, indicating its potential as a novel approach for cancer immunotherapy (Albu et al., 2017).

Potential in Combination with Immune Checkpoint Inhibitors

The combination of this compound with immune checkpoint inhibitors also holds significant potential. In preclinical tumor models, such combinations promoted anti-tumor effector T cells, indicating a superior activity over the use of immune checkpoint inhibitors alone. This suggests a potential for combinational therapies including this compound in cancer treatment (Bao et al., 2015).

Preclinical Immune Antitumor Activity

This compound's ability to target myeloid cells in the tumor microenvironment has been a focus of research, particularly in combination with Treg depleting agents. The combination of this compound and E7777 in preclinical studies has shown promising anti-tumor activity, highlighting its potential role in enhancing immune-mediated cancer treatment strategies (Albu et al., 2016).

Pharmacological Profile

The pharmacological profile of this compound has been extensively studied, revealing its potent and selective antagonistic properties against the EP4 receptor. This has implications for its use in treating cancers, particularly those with myeloid cell infiltration (Albu et al., 2015).

特性

分子式

C20H19N3O3

外観

Solid powder

同義語

E7046;  E-7046;  E 7046.; unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。